Methyl ((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)glycinate
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Overview
Description
Methyl ((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)glycinate is a chemical compound with the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol . This compound features a unique structure that includes a dioxin ring fused with a benzene ring, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of Methyl ((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)glycinate typically involves several steps:
Starting Material: The synthesis begins with 2,3-dihydroxybenzoic acid.
Alkylation: The phenolic hydroxyl groups are alkylated.
Azidation: The carboxylic acid group is converted to an azide.
Curtius Rearrangement: This step involves the rearrangement of the azide to form an isocyanate.
Hydrolysis and Salification: The isocyanate is hydrolyzed and then salified to yield the final product.
Chemical Reactions Analysis
Methyl ((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)glycinate undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the glycine moiety, using reagents like alkyl halides.
Scientific Research Applications
Methyl ((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)glycinate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antibacterial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl ((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)glycinate involves its interaction with specific molecular targets. The dioxin ring structure allows it to interact with enzymes and receptors, potentially inhibiting or activating certain biological pathways .
Comparison with Similar Compounds
Methyl ((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)glycinate can be compared with other similar compounds such as:
2,3-Dihydrobenzo[b][1,4]dioxin-5-amine: This compound shares a similar dioxin ring structure but differs in its functional groups.
Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazole-5-carboxylate: Another compound with a similar core structure but different substituents.
Properties
Molecular Formula |
C12H15NO4 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
methyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylamino)acetate |
InChI |
InChI=1S/C12H15NO4/c1-15-12(14)8-13-7-9-2-3-10-11(6-9)17-5-4-16-10/h2-3,6,13H,4-5,7-8H2,1H3 |
InChI Key |
HSEFRRKVLRYZIF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNCC1=CC2=C(C=C1)OCCO2 |
Origin of Product |
United States |
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